3-Isopropoxy-2-naphthoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

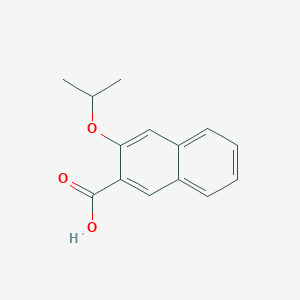

3-Isopropoxy-2-naphthoic acid is an organic compound with the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol . It is a derivative of naphthoic acid, where the hydrogen atom at the third position of the naphthalene ring is replaced by an isopropoxy group.

準備方法

The synthesis of 3-Isopropoxy-2-naphthoic acid can be achieved through several methods. One common synthetic route involves the reaction of 3-hydroxy-2-naphthoic acid with isopropyl alcohol in the presence of an acid catalyst . The reaction conditions typically include heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity .

化学反応の分析

3-Isopropoxy-2-naphthoic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group under appropriate conditions.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

3-Isopropoxy-2-naphthoic acid has several scientific research applications:

作用機序

The mechanism of action of 3-Isopropoxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s interaction with cytochrome P450 enzymes leads to the formation of dihydroxynaphthoic acids, which exhibit various biological activities .

類似化合物との比較

3-Isopropoxy-2-naphthoic acid can be compared with other naphthoic acid derivatives, such as:

3-Hydroxy-2-naphthoic acid: This compound is a precursor in the synthesis of this compound and has similar chemical properties.

1,4-Dihydroxy-2-naphthoic acid: Known for its role in the menaquinone biosynthetic pathway and its biological activities.

6,7-Dihydroxy-2-naphthoic acid: Exhibits inhibitory potency towards HIV-1 integrase and other enzymes.

The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties compared to its analogs .

生物活性

3-Isopropoxy-2-naphthoic acid (also known as 3HNA) is a compound that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and cellular stress responses. This article provides a comprehensive overview of the biological activity of this compound, highlighting key research findings, case studies, and data tables that illustrate its effects.

This compound is a derivative of naphthoic acid, characterized by the presence of an isopropoxy group at the 3-position. Its structural formula can be represented as follows:

Recent studies have suggested that this compound functions as a chemical chaperone , which may help mitigate endoplasmic reticulum (ER) stress. This mechanism is particularly relevant in conditions such as hypertension, where chronic ER stress contributes to vascular remodeling and dysfunction.

Key Findings:

- Vascular Remodeling : In animal models, particularly mice infused with angiotensin II (AngII), treatment with 3HNA significantly prevented hypertension and associated vascular changes. Histological assessments indicated that 3HNA inhibited vascular medial thickening and perivascular fibrosis induced by AngII infusion .

- Protein Homeostasis : The compound was shown to preserve protein homeostasis in vascular smooth muscle cells by attenuating the increase in protein synthesis typically triggered by AngII .

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies. Notably, it has demonstrated low toxicity levels in vivo.

Toxicity Studies:

- In Vivo Studies : A study involving hamsters reported no clastogenic activity or significant toxicity at doses up to 2000 mg/kg. However, some metabolic changes were observed at higher doses, such as altered serum phosphate levels and increased bilirubin .

- Eye and Skin Irritation : In skin irritation tests, 3HNA was found to cause slight irritation in rabbits, while eye irritation tests indicated serious damage to rabbit eyes following exposure .

Table 1: Summary of Biological Effects of this compound

| Biological Activity | Observations |

|---|---|

| Hypertension Prevention | Prevents AngII-induced hypertension in mice |

| Vascular Remodeling | Inhibits medial thickening and fibrosis |

| Protein Synthesis Regulation | Attenuates protein synthesis enhancement |

| Toxicity Levels | No significant toxicity at doses ≤2000 mg/kg |

| Eye Irritation | Causes serious damage to rabbit eyes |

| Skin Irritation | Slight irritation observed in skin tests |

Case Studies

- Hypertension Model Study : In a controlled study involving mice, administration of this compound alongside AngII infusion resulted in a significant reduction in blood pressure compared to control groups. Histological analysis revealed a marked decrease in vascular remodeling indicators, suggesting therapeutic potential for managing hypertension .

- Toxicological Assessment : A comprehensive toxicological assessment conducted on hamsters indicated that even at high doses, 3HNA did not exhibit clastogenic effects or significant organ toxicity, reinforcing its safety for potential therapeutic use .

特性

IUPAC Name |

3-propan-2-yloxynaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9(2)17-13-8-11-6-4-3-5-10(11)7-12(13)14(15)16/h3-9H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMJRHSMOPFAOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=CC=CC=C2C=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。